N-Desmethyl Iomeprol

Overview

Description

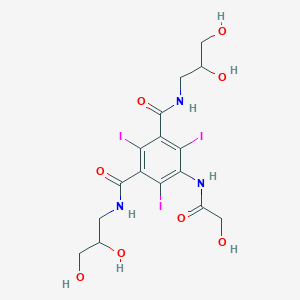

N-Desmethyl Iomeprol is a triiodinated aromatic compound primarily recognized as a metabolite or hydrolysis product of the iodinated contrast agent Iomeprol . It is structurally characterized by the absence of a methyl group compared to its parent compound, which alters its physicochemical and pharmacokinetic properties. Key identifiers include:

Preparation Methods

Synthetic Routes for Iomeprol and Implications for N-Desmethyl Derivatives

Chloroacetylation-Methylation-Hydroxylation Pathway

The primary synthesis route for iomeprol, as described in CN114213273A, begins with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound II). The process involves four sequential steps:

-

Chloroacetylation : Reaction with chloroacetyl chloride to form 5-(2-chloroacetamido)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)-isophthalamide (Compound III).

-

Methylation : Treatment with dimethyl sulfate or methyl iodide to introduce an N-methyl group, yielding Compound IV.

-

Hydrolysis : Basic alcohol/water cleavage of chloroacetate esters to generate Compound V.

-

Hydroxylation : Acetate-mediated conversion of chloroacetamido to glycolyl groups, producing iomeprol .

To synthesize N-desmethyl iomeprol , the methylation step (Step 2) must be omitted. This modification leaves the amide group at position 5 unmethylated, resulting in 5-(2-chloroacetamido)-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide as a key intermediate. Subsequent hydrolysis and hydroxylation steps proceed identically, ultimately yielding the desmethyl analog .

Table 1: Comparative Reaction Conditions for Iomeprol vs. This compound

Alternative Pathway via Acyl Chloride Intermediate

CN102363600B outlines a distinct route starting from 5-methylamino-2,4,6-triiodo-m-phthalic acid (Compound V). Key steps include:

-

Acyl Chloride Formation : Reaction with thionyl chloride to generate 5-methylamino-2,4,6-triiodo-m-phthaloyl chloride (Compound IV).

-

Chloroacetylation : Treatment with chloroacetyl chloride to yield 5-[N-methyl-2-chloroacetamido]-2,4,6-triiodo-m-phthaloyl chloride (Compound III).

-

Amidation : Reaction with 3-amino-1,2-propanediol to form the bis-dihydroxypropyl amide.

-

Hydroxylation : Sodium acetate-mediated conversion to iomeprol .

For This compound , the starting material must lack the methyl group on the amino moiety. Using 5-amino-2,4,6-triiodo-m-phthalic acid instead of its methylated counterpart avoids introducing the methyl group. Subsequent chloroacetylation and hydroxylation steps remain unchanged, directly producing the desmethyl derivative .

Table 2: Yield and Purity Data for Key Intermediates

| Intermediate | Yield (%) | Purity (HPLC) | Reaction Scale |

|---|---|---|---|

| Compound III (CN114213273A) | 64–66 | 99.1–99.2 | 12g → 8.5g |

| Compound III (CN102363600B) | 91 | Not reported | 41.2g → 43.4g |

Critical Analysis of Demethylation Strategies

Selective Omission of Methylation Agents

Process Optimization and Challenges

Solvent Selection and Temperature Control

Both patents emphasize the use of polar aprotic solvents (e.g., N,N-dimethylacetamide) to enhance reaction rates and intermediate solubility. For N-desmethyl synthesis, maintaining temperatures below 60°C during chloroacetylation prevents undesired side reactions, such as iodine loss or ester hydrolysis .

Purification and Crystallization

The final hydroxylation step in CN114213273A employs ethanol recrystallization to achieve >99% purity. For this compound, similar crystallization conditions (50°C, vacuum drying) are expected to suffice, though the absence of the methyl group may alter crystal lattice formation, requiring empirical optimization .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Iomeprol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-Desmethyl Iomeprol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of Iomeprol, an X-ray contrast agent.

Biology: It is used in studies involving the imaging of biological tissues.

Medicine: It is used in the development of diagnostic agents for medical imaging.

Industry: It is used in the production of iodinated contrast agents for X-ray imaging.

Mechanism of Action

N-Desmethyl Iomeprol exerts its effects by serving as an intermediate in the synthesis of Iomeprol, which is an iodine-based X-ray contrast agent. Iomeprol works by enhancing the contrast of X-ray images, allowing for better visualization of internal structures. The iodine atoms in Iomeprol absorb X-rays, creating a clearer image .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of N-Desmethyl Iomeprol and Related Compounds

*Note: Ioversol Hydrolyzate shares the same CAS number as this compound, indicating structural similarity or identical composition .

Key Observations :

- Deuterated Analog : Iomeprol-D3 incorporates deuterium, enhancing mass spectrometric detection accuracy without altering pharmacological activity .

Iomeprol vs. Iopromide (Parent Compounds)

- Adverse Reactions : Iomeprol is associated with more severe skin and vascular reactions compared to Iopromide, which predominantly causes gastrointestinal effects. However, both exhibit similar overall adverse event incidence .

- Metabolism : Iomeprol undergoes partial hepatic demethylation to form this compound, which may influence its elimination half-life and toxicity profile .

Analytical Relevance of this compound

- Role in Drug Monitoring : As a metabolite, this compound is quantified in pharmacokinetic studies using deuterated analogs like Iomeprol-D3 to ensure precision .

- Stability : The pentaacetate derivative (CAS 87785-51-1) is stabilized for storage at -20°C, highlighting its sensitivity to degradation .

Biological Activity

N-Desmethyl Iomeprol is a derivative of Iomeprol, a low osmolar iodinated contrast agent widely used in medical imaging, particularly for X-ray and computed tomography (CT) scans. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, safety profile, and potential applications in clinical settings.

This compound has the molecular formula , featuring three iodine atoms that are essential for its radiocontrast capabilities. The absence of a methyl group differentiates it from its parent compound, potentially influencing its pharmacokinetic behavior and biological interactions.

Pharmacokinetics and Excretion

Research indicates that this compound is not significantly metabolized in the body; instead, it is excreted unchanged through the kidneys. This characteristic minimizes the risk of metabolic side effects, making it particularly relevant for patients with renal impairment. Studies have shown that the elimination half-life is critical for determining appropriate dosages and understanding interactions with other medications.

1. Contrast Agent Properties

This compound enhances the visibility of vascular structures during imaging procedures due to its low osmolarity, which contributes to reduced side effects compared to high osmolar contrast agents. This property makes it safer for patients with compromised renal function .

2. Hematological Effects

A study on the effects of various contrast media, including Iomeprol and its derivatives, revealed that these agents can alter blood plasma components. Specifically, treatments with this compound resulted in minimal changes to hematological parameters, suggesting a favorable safety profile in terms of blood component stability .

| Parameter | Control (°C) | This compound Treatment (°C) | Change (°C) |

|---|---|---|---|

| Max T (Albumin) | 62.9 | 62.8 | -0.1 |

| Max T (Immunoglobulin) | 67.3 | 67.2 | -0.1 |

| ΔH (Immunoglobulin) | 0.04 J·g⁻¹ | 0.03 J·g⁻¹ | -0.01 |

The data indicates that this compound does not significantly disrupt the thermal stability of proteins in blood plasma, which is crucial for maintaining physiological functions during imaging procedures.

3. Potential Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties, potentially useful for disinfecting medical instruments and enhancing infection control measures in clinical settings. This aspect warrants further investigation to fully understand its efficacy and mechanisms.

Case Study: Safety Profile in Imaging Procedures

In a clinical trial involving patients undergoing CT imaging with this compound, adverse effects were monitored closely. Results indicated that most patients tolerated the contrast agent well, with only mild and transient reactions reported. The study emphasized the importance of monitoring renal function in patients receiving iodinated contrast agents .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Desmethyl Iomeprol, and how do they influence its stability in experimental settings?

- Methodological Answer : Characterize the compound using techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and thermogravimetric analysis (TGA) to determine thermal stability. Storage conditions should adhere to guidelines for iodinated contrast media derivatives, typically requiring protection from light and moisture at controlled temperatures (2–8°C) . Stability studies should include periodic pH monitoring and degradation product analysis under accelerated conditions (e.g., 40°C/75% relative humidity) to establish shelf-life parameters .

Q. How is N-Desmethyl Iomeprool synthesized, and what analytical methods are essential for verifying its structural integrity?

- Methodological Answer : Synthesis typically involves hydrolytic demethylation of Iomeprol under alkaline conditions. Post-synthesis, validate the product via:

- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm the absence of methyl groups and presence of hydroxylated side chains.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Elemental Analysis : Ensure stoichiometric consistency with the theoretical formula.

Document all synthetic yields and purity levels (≥98% by HPLC) to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the pharmacokinetic (PK) profile of this compound in preclinical models?

- Methodological Answer :

- Dose Selection : Use a tiered approach (low, medium, high doses) based on parent compound (Iomeprol) PK data, adjusting for molecular weight differences.

- Sampling Schedule : Collect plasma/tissue samples at intervals (e.g., 5, 15, 30, 60, 120 minutes post-administration) to capture absorption, distribution, and elimination phases.

- Analytical Validation : Employ LC-MS/MS with isotopic internal standards to quantify this compound in biological matrices, ensuring sensitivity (LOQ ≤1 ng/mL) and specificity against metabolites.

- Ethical Compliance : Adhere to ICH guidelines for humane endpoints and sample size justification to minimize animal use .

Q. How can researchers resolve contradictions in reported adverse reaction profiles between this compound and its parent compound?

- Methodological Answer :

- Comparative Studies : Design parallel in vitro (e.g., histamine release assays) and in vivo (rodent hypersensitivity models) experiments to isolate immune-mediated reactions.

- Data Harmonization : Use standardized severity scales (e.g., Common Terminology Criteria for Adverse Events) and meta-analysis tools to reconcile disparate clinical reports.

- Mechanistic Investigations : Apply proteomic profiling to identify differential protein binding between Iomeprol and its metabolite, which may explain vascular or dermal reactivity disparities observed in retrospective analyses .

Q. What strategies optimize the detection of this compound in complex biological matrices during metabolic studies?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to enhance recovery rates.

- Chromatographic Conditions : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate the compound from endogenous interferents.

- Method Validation : Assess matrix effects, carryover, and intra-/inter-day precision (CV <15%) per FDA Bioanalytical Method Validation guidelines .

Q. Data Interpretation and Reporting

Q. How should researchers approach conflicting data on the renal clearance kinetics of this compound across species?

- Methodological Answer :

- Cross-Species Modeling : Use allometric scaling to adjust for differences in glomerular filtration rates (GFR) between rodents and humans.

- In Silico Simulations : Apply physiologically based pharmacokinetic (PBPK) models to predict human clearance from preclinical data, incorporating species-specific plasma protein binding and renal transporter expression .

- Replication Protocols : Ensure identical experimental conditions (e.g., hydration status, anesthesia) across studies to reduce variability .

Q. Safety and Ethical Compliance

Q. What methodologies ensure robust safety profiling of this compound in first-in-human trials?

- Methodological Answer :

- Phase I Design : Implement a randomized, placebo-controlled, single ascending dose (SAD) study with continuous hemodynamic monitoring.

- Biomarker Panels : Measure serum creatinine, electrolytes, and complement activation markers (e.g., C3a, C5a) to detect nephrotoxicity or anaphylactoid reactions.

- Risk Mitigation : Predefine stopping criteria (e.g., ≥Grade 2 hypersensitivity) and ensure immediate access to resuscitation equipment per ICH E6 guidelines .

Q. Tables for Data Organization

Properties

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447909 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-40-7 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.